2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO3/c1-16(11(17)6-13)7-8-3-4-9(19-12(14)15)10(5-8)18-2/h3-5,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABJGVJKEXOTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC(F)F)OC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide, also known by its CAS number 877963-81-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C12H14ClF2NO
- Molecular Weight : 279.67 g/mol
- CAS Number : 877963-81-0
The biological activity of 2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide is primarily attributed to its interaction with specific biological targets. The compound exhibits properties that suggest it may act as an inhibitor of certain enzymes or receptors involved in disease processes. While detailed mechanisms are still under investigation, preliminary studies indicate that it may influence pathways related to inflammation and cell proliferation.
Antiproliferative Effects
Research has indicated that 2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide demonstrates antiproliferative effects against various cancer cell lines. In vitro studies have shown significant inhibition of cell growth in:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
- Colon Cancer Cells (HT-29)
Table 1: Summary of Antiproliferative Activity
Anti-inflammatory Activity
In addition to its antiproliferative properties, this compound has shown potential anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the efficacy of 2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide in different biological contexts:
-
Study on Breast Cancer :
- A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer management.
-
Inflammation Model :
- In animal models of inflammation, administration of the compound led to reduced levels of inflammatory markers, indicating its role in modulating immune responses.
-
Combination Therapy Studies :
- Preliminary investigations into combination therapies involving this compound and standard chemotherapeutic agents have shown enhanced efficacy, suggesting a synergistic effect that warrants further exploration.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Target Compound: The difluoromethoxy group (-OCF₂H) enhances electronegativity and metabolic stability compared to non-fluorinated ethers.
- Alachlor/S-Metolachlor : These herbicides feature bulkier alkyl groups (e.g., 2,6-diethylphenyl), enhancing lipid solubility for soil penetration. Their methoxy-alkyl chains facilitate binding to acetolactate synthase (ALS) in plants .
- 3-Chloro-N-(4-methoxyphenyl)propanamide : The shorter propanamide chain and absence of fluorination limit steric hindrance, making it suitable for coordination chemistry .
Hydrogen Bonding and Crystallography
- Target Compound : Likely exhibits weak C–H···O/F interactions due to fluorinated groups, as seen in similar acetamides (). The lack of strong hydrogen bonds may contribute to its instability .
- Alachlor : Crystal structures reveal N–H···O and C–H···Cl interactions, stabilizing its conformation for enzyme binding .
- 3-Chloro-N-(4-methoxyphenyl)propanamide: Forms C₁₁(4) hydrogen-bonding chains (graph-set notation), crucial for crystal packing and ligand-receptor interactions .
Research Findings and Industrial Relevance
- Synthesis Challenges: The target compound’s difluoromethoxy group requires specialized fluorination reagents (e.g., DAST or XtalFluor-E), increasing production costs compared to non-fluorinated analogues .
- Ecological Impact : Fluorinated herbicides like the target compound may persist longer in the environment due to C–F bond stability, raising regulatory concerns absent in alachlor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
